2,6-Dichlorophenyl 2,6-dichlorobenzoate
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Overview
Description
2,6-Dichlorophenyl 2,6-dichlorobenzoate is an organic compound with the chemical formula C13H6Cl4O2. It is a chlorinated ester derived from 2,6-dichlorobenzoic acid and 2,6-dichlorophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorophenyl 2,6-dichlorobenzoate can be synthesized through the esterification of 2,6-dichlorobenzoic acid with 2,6-dichlorophenol. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary products are 2,6-dichlorobenzoic acid and 2,6-dichlorophenol.
Scientific Research Applications
2,6-Dichlorophenyl 2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2,6-dichlorophenyl group into target molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another chlorinated ester with similar chemical properties but different substitution patterns.
2,6-Dichlorobenzoic Acid: A precursor to 2,6-dichlorophenyl 2,6-dichlorobenzoate, used in various chemical syntheses.
2,6-Dichlorophenol: Another precursor, commonly used in the synthesis of chlorinated esters.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific and industrial contexts .
Properties
CAS No. |
71463-49-5 |
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Molecular Formula |
C13H6Cl4O2 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-3-1-4-8(15)11(7)13(18)19-12-9(16)5-2-6-10(12)17/h1-6H |
InChI Key |
HPJVLKRIWVAIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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